2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE
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Overview
Description
2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE is an organic compound with a complex structure that includes both aromatic and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE typically involves the reaction of 2-methyl-3-nitroaniline with phenyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps such as purification and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 2-methyl-3-aminoaniline, while hydrolysis of the ester group can yield phenyl acetic acid .
Scientific Research Applications
2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-nitroaniline: A precursor in the synthesis of 2-[(2-METHYL-3-NITROANILINO)CARBONYL]PHENYL ACETATE.
Phenyl acetate: Another precursor used in the synthesis.
2-Methyl-3-aminoaniline: A reduction product of this compound.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
[2-[(2-methyl-3-nitrophenyl)carbamoyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c1-10-13(7-5-8-14(10)18(21)22)17-16(20)12-6-3-4-9-15(12)23-11(2)19/h3-9H,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNUHDZNKIQHHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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